ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of an ethoxy group and a carboxylate ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the conversion of ethyl 1H-pyrrole-2-carboxylate to ethyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrrole-2-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as one-pot reactions and domino reactions are often employed to streamline the synthesis process and reduce the number of purification steps required .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving indole derivatives, which are known for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research into indole derivatives often focuses on their potential therapeutic applications, such as drug development for cancer and other diseases.
Mechanism of Action
The mechanism of action of ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors, influencing biological processes such as cell signaling and gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-ethoxy-4-oxobutyl)-2-pyrrolidinecarboxylate: This compound shares a similar structure but with a pyrrolidine ring instead of an indole ring.
Ethyl 4-bromo-1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate: Another structurally related compound with a pyrazole ring.
Uniqueness
Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21NO4 |
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Molecular Weight |
303.35 g/mol |
IUPAC Name |
ethyl 1-(4-ethoxy-4-oxobutyl)indole-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-3-21-16(19)10-7-11-18-14-9-6-5-8-13(14)12-15(18)17(20)22-4-2/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3 |
InChI Key |
JZMHZLOEQUEYIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1C2=CC=CC=C2C=C1C(=O)OCC |
Origin of Product |
United States |
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